molecular formula C17H13N3O3 B4326478 4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide

4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide

Cat. No. B4326478
M. Wt: 307.30 g/mol
InChI Key: WPYUBXBPVRNYSB-UHFFFAOYSA-N
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Description

4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide, also known as ABX-1431, is a small molecule that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications in various neurological disorders such as depression, anxiety, and pain.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 4-Amino-5-benzoyl-N-phenylisoxazole-3-carboxamide derivatives have been synthesized using cyclization methods involving α-hydroxyimino nitriles and bromoacetophenones. This process can be enhanced in purity by treating the O-alkylated oximes with LiClO4 before cyclization (Kislyi, Danilova, & Semenov, 2005).

Inhibitory Properties and Biological Activity

  • Carbonic Anhydrase Inhibitors : Certain isoxazole-containing sulfonamides, synthesized using 4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide derivatives, show potent inhibitory properties against carbonic anhydrase II and VII. These are significant for targeting conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Metal Complexes and Antiproliferative Activities

  • Metal Complex Synthesis : Metal complexes of heterocyclic sulfonamide derivatives of 4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide have been synthesized and exhibit strong inhibitory effects on carbonic anhydrase isoenzymes hCA-I and hCA-II (Büyükkıdan et al., 2013).
  • Antiproliferative Potential : Pyrazole-sulfonamide derivatives synthesized from 4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide have shown promising antitumor activities against certain cell lines, indicating their potential use in cancer therapy (Mert et al., 2014).

Photophysical Properties

  • Luminescence in Blue Region : Some derivatives of 4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide have shown luminescence in the blue region with large Stokes shifts, indicating their potential application in photophysical studies (Novanna, Kannadasan, & Shanmugam, 2020).

Interaction with Proteins

  • Binding with Bovine Serum Albumin (BSA) : Studies have shown interactions of carboxamide derivatives ofamino acid, including those similar to 4-amino-5-benzoyl-N-phenylisoxazole-3-carboxamide, with Bovine Serum Albumin (BSA). These interactions, measured using ultrasonic interferometer techniques, suggest potential biological applications (Thakare, Tekade, Pisudde, & Pande, 2018).

properties

IUPAC Name

4-amino-5-benzoyl-N-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-13-14(17(22)19-12-9-5-2-6-10-12)20-23-16(13)15(21)11-7-3-1-4-8-11/h1-10H,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYUBXBPVRNYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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